molecular formula C13H11NO2 B571900 2-Methyl-4-phenylnicotinic acid CAS No. 1256643-39-6

2-Methyl-4-phenylnicotinic acid

Cat. No. B571900
M. Wt: 213.236
InChI Key: FSMZYQNQFJDUJI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Methyl-4-phenylnicotinic acid is represented by the linear formula C13H11NO2 . The compound has a molecular weight of 213.24 .


Physical And Chemical Properties Analysis

2-Methyl-4-phenylnicotinic acid is a solid at room temperature . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Analytical Applications to Lipid Peroxidation Assays : 1-methyl-2-phenylindole reacts with malondialdehyde and 4-hydroxyalkenals under acidic conditions, producing a chromophore used in lipid peroxidation assays, relevant to studying oxidative stress and cellular damage in biological systems (Gérard-Monnier et al., 1998).

  • Electrochemical Reduction Studies : Research on the electrochemical reduction of isonicotinic acid in aqueous media has provided insights into chemical reaction mechanisms and potential applications in electrochemical synthesis (Mathieu et al., 1997).

  • Antibacterial Activity Studies : Quantitative structure-activity studies of 2-substituted isonicotinic acid hydrazides have linked their biological activity against Mycobacterium tuberculosis to the reactivity of the pyridine nitrogen atom, indicating potential use in tuberculosis treatment (Seydel et al., 1976).

  • Synthesis of Pyranopyrazoles : Isonicotinic acid has been used as a dual and biological organocatalyst in the efficient synthesis of pyranopyrazoles, highlighting its utility in organic synthesis (Zolfigol et al., 2013).

  • Antimicrobial Evaluation : Studies on the synthesis and characterization of compounds like 2-(4-Methylphenyl)-2-oxoethyl isonicotinate have demonstrated significant antimicrobial activity, suggesting applications in the development of new antibiotics (Viveka et al., 2013).

  • Allosteric Modifiers of Hemoglobin : Certain derivatives of isonicotinic acid have been studied for their ability to decrease the oxygen affinity of human hemoglobin, indicating potential therapeutic applications in conditions like ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).

  • Synthesis of Liquid Crystals : Isonicotinic acid has been used in the synthesis of liquid crystalline compounds, which demonstrates its role in material science and potential applications in display technology and other fields (Thaker & Patel, 2009).

properties

IUPAC Name

2-methyl-4-phenylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9-12(13(15)16)11(7-8-14-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMZYQNQFJDUJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-phenylnicotinic acid

Citations

For This Compound
1
Citations
G Giuliani, A Cappelli, M Matarrese, V Masiello… - Bioorganic & medicinal …, 2011 - Elsevier
The quinoline nucleus of the previously described 4-phenylquinoline-3-carboxamides NK 1 receptor ligands 7 has been transformed into either substituted or azole—(ie, triazole or …
Number of citations: 10 www.sciencedirect.com

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